molecular formula C15H16F3NO2 B1336618 N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide CAS No. 601487-89-2

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Cat. No. B1336618
CAS RN: 601487-89-2
M. Wt: 299.29 g/mol
InChI Key: NXXXYCUFLYBPCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides described in paper involves a Beckmann rearrangement followed by trifluoroacetylation. Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as HNMR and LC-MS, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . The crystal structure of this compound was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions. These techniques could be applied to determine the molecular structure of "N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide".

Chemical Reactions Analysis

The reactivity of acetamide derivatives with various reagents can be inferred from the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which fluorinates different substrates under mild conditions . This suggests that the compound may also participate in electrophilic substitution reactions due to the presence of the acetamide group.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be diverse. For example, the novel compounds N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and 1-(trifluorosilylmethyl)-2-oxoperhydroazepine exhibit stereochemical non-rigidity, as investigated using dynamic 19 F NMR spectroscopy . The antimicrobial activity of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides suggests that the compound might also possess biological activities, which could be explored through similar antimicrobial and hemolytic assays.

Scientific Research Applications

Antibacterial Agents

Some new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, obtained from aryl-amination and involving 2,2,2-trifluoroacetamides, have shown interesting antibacterial activity. These compounds, being analogs of lamotrigine, exhibited activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Anti-Plasmodial Properties

A series of novel compounds including N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, prepared via specific reactions involving trifluoroacetylation, demonstrated potential in vitro antiplasmodial properties. These compounds were particularly active against the Plasmodium falciparum strain (Mphahlele et al., 2017).

Cardiotonic Activity

Esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, involving reactions with 2,2,2-trifluoroacetamides, showed potential as cardiotonic agents. Some of these compounds exhibited more potency and effectiveness than milrinone, a known positive inotropic agent (Mosti et al., 1993).

Anti-Inflammatory Agents

Derivatives of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid, synthesized through reactions involving trifluoroacetamides, were studied for their potential as anti-inflammatory agents. This research explored various synthetic pathways and their potential medicinal applications (Ross & Sowell, 1987).

Efficient Synthesis Methodologies

Research into the efficient and economical synthesis of compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighted the significance of 2,2,2-trifluoroacetamides in developing new synthetic methods. These methods emphasized regioselective Friedel−Crafts acetylations, showcasing the utility of trifluoroacetamides in complex chemical syntheses (Prashad et al., 2006).

Spectroscopic and Structural Studies

Compounds derived from Ethyl 3-amino-1H-pyrazole-4-carboxylate, reacted with acetic anhydride and trifluoroacetamide, were extensively studied using spectroscopic techniques like HPLC, X-ray, and NMR. This research underscores the importance of structural and spectroscopic analysis in understanding the properties of trifluoroacetamide derivatives (Kusakiewicz-Dawid et al., 2007).

Novel Synthesis of Quinolin-4-ones

The study on the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones involved the use of trifluoroacetamides, highlighting novel pathways for synthesizing such compounds. These studies contribute to the expansion of synthetic methods for creating complex heterocyclic compounds (Gong & Kato, 2004).

Metabolite Identification in Clinical Trials

In clinical trials, the identification of metabolites of hexamethylene bisacetamide, a cell-differentiating agent, involved the analysis of compounds like trifluoroacetamides. This research is pivotal in understanding the metabolic pathways and potential clinical applications of such compounds (Callery et al., 1986).

Electrophilic Fluorinating Agents

Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], synthesized through reactions involving trifluoroacetamide, was studied for its potential as a site-selective electrophilic fluorinating agent. Such studies contribute to the development of more efficient and selective fluorination processes in organic synthesis (Banks et al., 1996).

Chemoselective Acetylation

Research on the chemoselective monoacetylation of 2-aminophenol, using compounds like trifluoroacetamide, provided insights into more efficient and selective acetylation processes. This study contributes to the development of synthesis methods for pharmaceutical compounds (Magadum & Yadav, 2018).

Safety and Hazards

The safety data sheet for this compound is not available in the current resources .

properties

IUPAC Name

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-3-9-4-10-5-12(19-14(21)15(16,17)18)6-11(10)7-13(9)8(2)20/h4,7,12H,3,5-6H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXXYCUFLYBPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437056
Record name N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

CAS RN

601487-89-2
Record name N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601487-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL, 4-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with acetyl chloride (37.68 g, 480 mmol) and cooled to 0±5° C. Aluminum chloride (13.33 g, 100 mmol) was added in 4×3.33 g portions at 0±5° C. while maintaining the temperature below 15° C. The resulting solution was cooled to 0±5° C. and stirred for 5 minutes. N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (10.29 g, 40 mmol) was added in 5×2.06 g portions over 40 minutes at 10-minute intervals, while maintaining the temperature 0-10° C. The tan solution was stirred at 0±5° C. for an additional 30 minutes. The solution was added to a pre-cooled (0-5° C.) mixture of 1 N HCl (120 mL) and isopropyl acetate (13 mL) in a 500 mL, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, and a cooling bath, while maintaining the temperature at 0-25° C. over a period of 20 minutes. The 250 mL, round-bottomed flask was rinsed with 3 mL of acetyl chloride followed by 13 mL of heptane and added to the batch. The resulting slurry was warmed to 40-45° C. over a period of 30 minutes and then stirred for additional 1 hour. Heptane (39 mL) was added and the slurry was stirred at 40-45° C. for an additional 15 minutes. The slurry was cooled to 20-25° C. and stirred for 1 hour. The solids were collected by filtration using a Büchner funnel with suction over polypropylene filter paper. The filter cake was washed with 2×10 mL heptane/isopropyl acetate (80:20 v/v), followed by 1 N HCl (36 mL) and deionized water (2×25 mL). The solids were dried at 60-65° C. under vacuum (13-40 mbar, 10-30 torr) with nitrogen bleeding to obtain 11.3 g (94% yield) of N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (m.p. 124-127° C.).
Quantity
37.68 g
Type
reactant
Reaction Step One
Quantity
13.33 g
Type
reactant
Reaction Step Two
Quantity
10.29 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 2
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 3
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 5
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

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